H2L5186303

Descripción general

Descripción

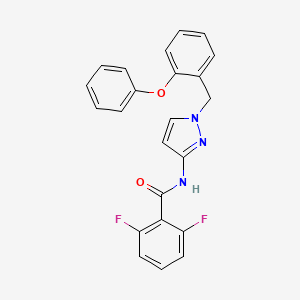

H2L5186303 es un antagonista potente y selectivo del receptor 2 del ácido lisofosfatídico. Este compuesto ha demostrado un potencial significativo en varios campos de investigación científica debido a su alta especificidad y eficacia. Se utiliza principalmente en estudios relacionados con las vías de señalización del ácido lisofosfatídico, que son cruciales en varios procesos fisiológicos y patológicos.

Mecanismo De Acción

H2L5186303 ejerce sus efectos uniéndose selectivamente y antagonizando el receptor 2 del ácido lisofosfatídico. Este receptor participa en varios procesos celulares, incluyendo la proliferación, migración y supervivencia celular. Al bloquear este receptor, this compound puede modular estos procesos, convirtiéndolo en una herramienta valiosa en la investigación y posibles aplicaciones terapéuticas.

Análisis Bioquímico

Biochemical Properties

H2L5186303 plays a significant role in biochemical reactions due to its ability to antagonize the LPA2 receptor . This interaction with the LPA2 receptor can influence various biochemical processes, including signal transduction, cell proliferation, and survival .

Cellular Effects

The effects of this compound on cells are primarily mediated through its interaction with the LPA2 receptor . By antagonizing this receptor, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the LPA2 receptor, thereby inhibiting its activation . This can lead to changes in gene expression and cellular signaling pathways, contributing to its effects on cell function .

Metabolic Pathways

This compound is involved in the lysophosphatidic acid signaling pathway due to its interaction with the LPA2 receptor

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely influenced by its physicochemical properties and its interaction with the LPA2 receptor

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are likely influenced by its interaction with the LPA2 receptor

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de H2L5186303 implica múltiples pasos, comenzando con la preparación de compuestos intermedios. Los pasos clave incluyen:

Formación de la estructura principal: Esto implica la reacción de compuestos aromáticos específicos bajo condiciones controladas para formar la estructura principal de this compound.

Funcionalización: La estructura principal luego se funcionaliza a través de diversas reacciones químicas, incluyendo nitración, reducción y esterificación, para introducir los grupos funcionales necesarios.

Purificación: El producto final se purifica utilizando técnicas como la recristalización y la cromatografía para lograr una alta pureza.

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso se optimiza para la eficiencia y la rentabilidad, a menudo involucrando sistemas automatizados para el control preciso de las condiciones de reacción. El uso de métodos de purificación de alto rendimiento garantiza la calidad constante del compuesto.

Análisis De Reacciones Químicas

Tipos de reacciones

H2L5186303 experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar ciertos grupos funcionales dentro de la molécula.

Sustitución: this compound puede sufrir reacciones de sustitución, donde átomos o grupos específicos dentro de la molécula son reemplazados por otros.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo.

Sustitución: Se emplean varios agentes halogenantes y nucleófilos en reacciones de sustitución.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados o carboxilados, mientras que la reducción puede producir derivados de amina o alcohol.

Aplicaciones Científicas De Investigación

H2L5186303 tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza para estudiar las vías de señalización del ácido lisofosfatídico y su papel en varios procesos químicos.

Biología: El compuesto se emplea en la investigación sobre la señalización celular, la migración y la proliferación, particularmente en la biología del cáncer.

Medicina: this compound se está investigando por sus posibles aplicaciones terapéuticas en enfermedades como el cáncer, la fibrosis y las afecciones inflamatorias.

Industria: El compuesto se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos dirigidos a los receptores del ácido lisofosfatídico.

Comparación Con Compuestos Similares

H2L5186303 es único debido a su alta selectividad y potencia para el receptor 2 del ácido lisofosfatídico. Los compuestos similares incluyen:

Ki16425: Otro antagonista del receptor del ácido lisofosfatídico, pero con menos selectividad.

AM095: Un antagonista selectivo del receptor del ácido lisofosfatídico con diferente especificidad de subtipo de receptor.

BrP-LPA: Un antagonista del receptor del ácido lisofosfatídico de amplio espectro con diferente eficacia en diferentes subtipos de receptores.

This compound destaca por su alta especificidad para el receptor 2 del ácido lisofosfatídico, lo que lo hace particularmente útil en estudios centrados en este subtipo de receptor .

Si tiene alguna pregunta específica o necesita más detalles, ¡no dude en preguntar!

Propiedades

IUPAC Name |

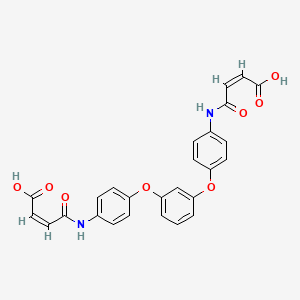

(Z)-4-[4-[3-[4-[[(Z)-3-carboxyprop-2-enoyl]amino]phenoxy]phenoxy]anilino]-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N2O8/c29-23(12-14-25(31)32)27-17-4-8-19(9-5-17)35-21-2-1-3-22(16-21)36-20-10-6-18(7-11-20)28-24(30)13-15-26(33)34/h1-16H,(H,27,29)(H,28,30)(H,31,32)(H,33,34)/b14-12-,15-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZFPOTBCYPWQSH-DZDAAMPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)NC(=O)C=CC(=O)O)OC3=CC=C(C=C3)NC(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)NC(=O)/C=C\C(=O)O)OC3=CC=C(C=C3)NC(=O)/C=C\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(tert-butylamino)methyl]-5-[(7-chloroquinolin-4-yl)amino]phenol;dihydrochloride](/img/structure/B607840.png)